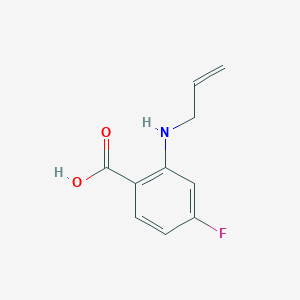
2-(Allylamino)-4-fluorobenzoic acid
概要
説明
2-(Allylamino)-4-fluorobenzoic acid: is an organic compound with the molecular formula C10H10FNO2 It is a derivative of anthranilic acid, where the amino group is substituted with an allyl group and a fluorine atom is attached to the aromatic ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Allylamino)-4-fluorobenzoic acid typically involves the following steps:
N-allylation: The starting material, 4-fluoroanthranilic acid, undergoes N-allylation using allyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and implementing continuous flow processes to enhance efficiency and safety.
化学反応の分析
Types of Reactions: 2-(Allylamino)-4-fluorobenzoic acid can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.
Major Products:
Oxidation: Formation of N-allyl-4-fluorobenzaldehyde or N-allyl-4-fluorobenzoic acid.
Reduction: Formation of N-allyl-4-fluoroaniline.
Substitution: Formation of various substituted anthranilic acids depending on the nucleophile used.
科学的研究の応用
2-(Allylamino)-4-fluorobenzoic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: It is explored for its potential in creating novel materials with unique electronic properties.
Biological Studies: It serves as a probe in studying enzyme-substrate interactions and metabolic pathways involving anthranilic acid derivatives.
作用機序
The mechanism of action of 2-(Allylamino)-4-fluorobenzoic acid involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The fluorine atom enhances its binding affinity and metabolic stability, making it a valuable compound in drug design.
類似化合物との比較
4-fluoroanthranilic acid: Lacks the allyl group, making it less versatile in synthetic applications.
N-allylanthranilic acid: Lacks the fluorine atom, resulting in different chemical reactivity and biological activity.
Uniqueness: 2-(Allylamino)-4-fluorobenzoic acid is unique due to the presence of both the allyl group and the fluorine atom. This combination imparts distinct chemical properties, such as increased lipophilicity and enhanced reactivity, making it a valuable compound for various applications.
特性
CAS番号 |
128992-69-8 |
|---|---|
分子式 |
C10H10FNO2 |
分子量 |
195.19 g/mol |
IUPAC名 |
4-fluoro-2-(prop-2-enylamino)benzoic acid |
InChI |
InChI=1S/C10H10FNO2/c1-2-5-12-9-6-7(11)3-4-8(9)10(13)14/h2-4,6,12H,1,5H2,(H,13,14) |
InChIキー |
IXJOVYJNXHXTAF-UHFFFAOYSA-N |
SMILES |
C=CCNC1=C(C=CC(=C1)F)C(=O)O |
正規SMILES |
C=CCNC1=C(C=CC(=C1)F)C(=O)O |
同義語 |
Benzoic acid, 4-fluoro-2-(2-propenylamino)- (9CI) |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














